
(R)-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 5-position of the indole ring and a phenyl group attached to the ethanol moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent from benzaldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-methoxyindole to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Introduction of new functional groups on the indole ring.
Applications De Recherche Scientifique
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methoxy-1H-indol-3-yl)acetonitrile: Similar indole derivative with a nitrile group instead of an ethanol moiety.
(5-Methoxy-1H-indol-3-yl)methanol: Similar compound with a methanol group instead of an ethanol moiety.
3-(5-Methoxy-1H-indol-3-yl)-propionic acid: Similar compound with a propionic acid group instead of an ethanol moiety.
Uniqueness
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol is unique due to its specific combination of a methoxy group at the 5-position of the indole ring and a phenyl group attached to the ethanol moiety. This unique structure contributes to its distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(2R)-2-(5-methoxy-1H-indol-3-yl)-2-phenylethanol |
InChI |
InChI=1S/C17H17NO2/c1-20-13-7-8-17-14(9-13)15(10-18-17)16(11-19)12-5-3-2-4-6-12/h2-10,16,18-19H,11H2,1H3/t16-/m1/s1 |
Clé InChI |
SYPVDQHKBKCMKT-MRXNPFEDSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC=C2[C@H](CO)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


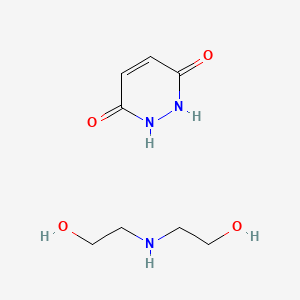
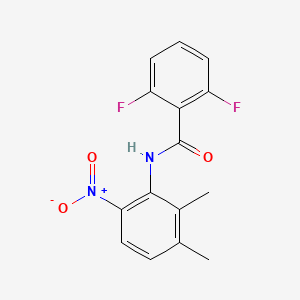




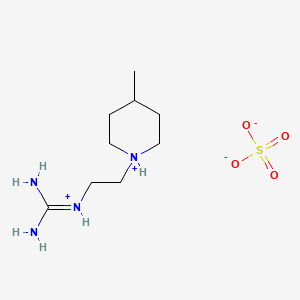


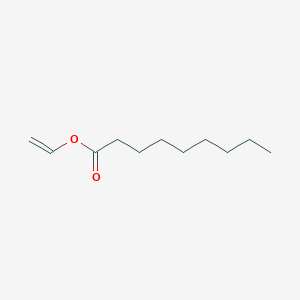

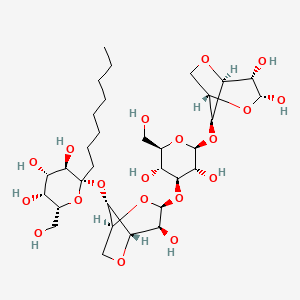

![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
